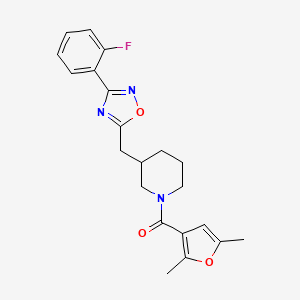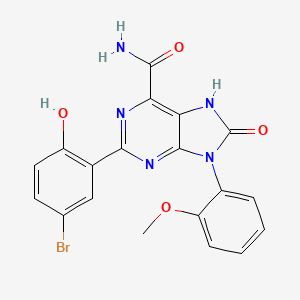
5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride is a chemical compound that features an azido group attached to a dihydroisoindole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride typically involves the introduction of an azido group to a pre-formed dihydroisoindole structure. One common method involves the reaction of a suitable precursor with sodium azide under appropriate conditions. For example, a precursor containing a halomethyl group can be reacted with sodium azide in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to yield the desired azido compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Substitution: Various substituted dihydroisoindoles.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl-dihydroisoindole derivatives.
科学的研究の応用
5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles via click chemistry.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
作用機序
The mechanism of action of 5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride largely depends on the specific application and reaction it is involved in. For example, in click chemistry, the azido group undergoes a cycloaddition reaction with an alkyne to form a stable triazole ring. This reaction is facilitated by a copper(I) catalyst, which activates the alkyne and azide for the cycloaddition process.
類似化合物との比較
Similar Compounds
5-(Azidomethyl)-1H-tetrazole: Another azido compound with a similar structure but different reactivity due to the presence of a tetrazole ring.
5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazole: Contains an azido group and an imidazole ring, used in the synthesis of pharmaceuticals.
Uniqueness
5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride is unique due to its dihydroisoindole structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective functionalization and stability under various conditions.
特性
IUPAC Name |
5-(azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-13-12-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZCOLILQQMEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
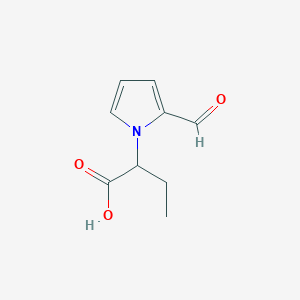

![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)

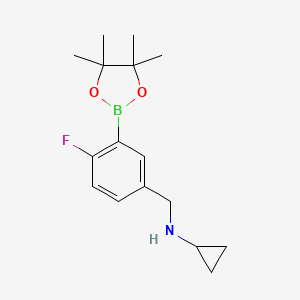
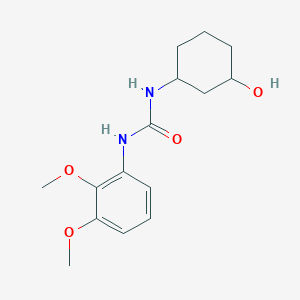
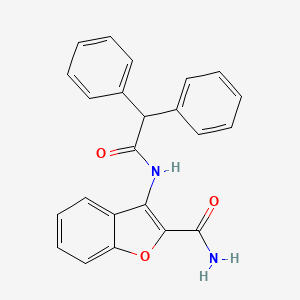
![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)
